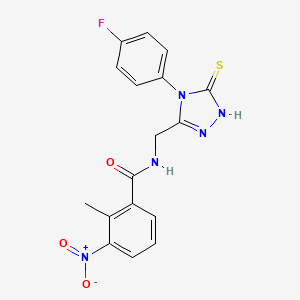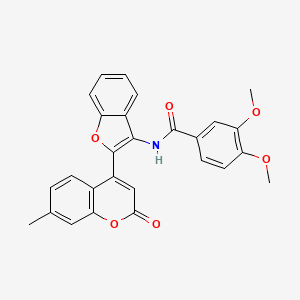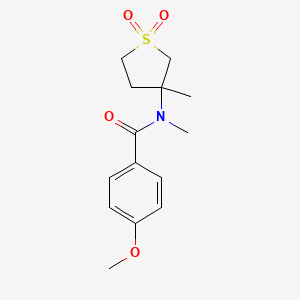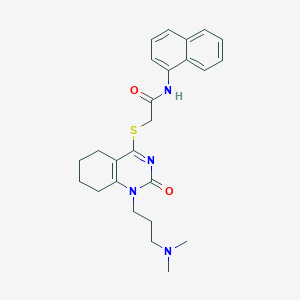
5-溴-1,3-二甲氧基-2-硝基苯
描述
“5-Bromo-1,3-dimethoxy-2-nitrobenzene” is a chemical compound with the molecular formula C8H8BrNO4 . It is a derivative of benzene, which is a type of aromatic compound. The molecule contains bromine, nitro, and methoxy functional groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1,3-dimethoxy-2-nitrobenzene” includes a benzene ring with bromine, nitro, and methoxy functional groups attached to it . The positions of these groups on the benzene ring can influence the properties and reactivity of the molecule.Chemical Reactions Analysis
“5-Bromo-1,3-dimethoxy-2-nitrobenzene” can participate in various chemical reactions. For instance, it can undergo electrophilic aromatic substitution reactions . The presence of the bromine, nitro, and methoxy groups can influence the reactivity of the benzene ring and the outcomes of these reactions .科学研究应用
Synthesis of Coenzyme Q Analogues
5-Bromo-1,3-dimethoxy-2-nitrobenzene is a key intermediate in the synthesis of Coenzyme Q (CoQ) analogues . These analogues are crucial for facilitating electron-transfer activity and possess radical properties in aprotic media, which are essential for the electron transport chain in mitochondria and bacterial respiratory systems .
Antioxidant Properties
The compound is used to produce CoQ10, a lipid-soluble benzoquinone with a side-chain of 10 isoprenoid units. CoQ10 acts as a free radical scavenging antioxidant and is widely used in the treatment of mitochondrial disorders and cardiovascular diseases .
Pharmaceutical Applications
Due to its role in synthesizing CoQ analogues, 5-Bromo-1,3-dimethoxy-2-nitrobenzene has significant pharmaceutical applications. It is involved in the preparation of compounds that could potentially be used in the treatment of various diseases related to oxidative stress and energy metabolism .
Organic Synthesis
This compound serves as an intermediate in organic synthesis processes. It is employed in the preparation of various organic molecules through reactions like bromination, methoxylation, and oxidation, which are fundamental in synthetic chemistry .
Lipophilicity Studies
In research focused on drug permeability, 5-Bromo-1,3-dimethoxy-2-nitrobenzene-related compounds have been studied for their lipophilic nature. This characteristic is important for the ability of drugs to cross the blood-brain barrier, which is crucial for the treatment of neurological conditions .
Anticancer Research
Derivatives of 5-Bromo-1,3-dimethoxy-2-nitrobenzene have been utilized in the synthesis of potential anticancer drugs. For example, it may be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, which has applications in cancer treatment .
Molecular Docking Studies
The compound is also relevant in molecular docking studies, which are a part of the drug discovery process. It helps in understanding the interaction between drugs and their target molecules, which is vital for designing effective therapeutic agents .
Green Chemistry
5-Bromo-1,3-dimethoxy-2-nitrobenzene is synthesized using environmentally friendly methods, contributing to the field of green chemistry. The use of safer reagents and the reduction of hazardous waste in its synthesis align with the principles of sustainable and responsible chemical research .
作用机制
The mechanism of action of “5-Bromo-1,3-dimethoxy-2-nitrobenzene” in chemical reactions typically involves the electrophilic aromatic substitution process . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
未来方向
属性
IUPAC Name |
5-bromo-1,3-dimethoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBBJCVTCJWZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dimethoxy-2-nitrobenzene | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2931159.png)



![2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B2931171.png)

![Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B2931173.png)
![2-Amino-4-(3-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2931174.png)
![2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931175.png)

![2-Spiro[2.5]octan-6-ylethanol](/img/structure/B2931177.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2931180.png)
